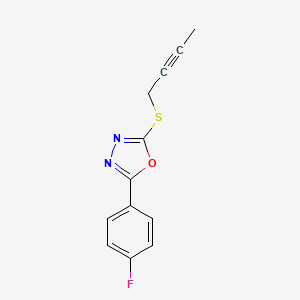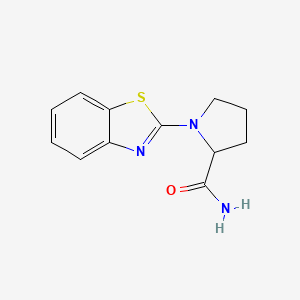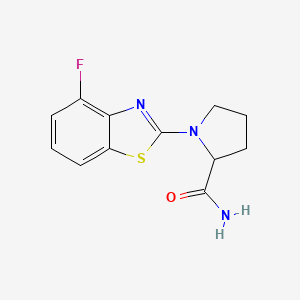![molecular formula C17H20N4O B12237278 3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12237278.png)
3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core with a dimethylamino group and a pyridin-2-yl substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and a pyridine derivative.
Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the azetidine ring is reacted with a benzoyl chloride derivative in the presence of a base.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
- 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters
Uniqueness
Compared to similar compounds, 3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a pyridin-2-yl substituted azetidine ring
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C17H20N4O/c1-20(2)15-7-5-6-13(10-15)17(22)19-14-11-21(12-14)16-8-3-4-9-18-16/h3-10,14H,11-12H2,1-2H3,(H,19,22) |
InChI Key |
YHYOYUNRSQWTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12237200.png)
![5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12237202.png)
![3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12237204.png)
![6,7-dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12237209.png)


![N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B12237221.png)
![5-Ethyl-2,4-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12237228.png)
![6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12237230.png)
![1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B12237235.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B12237241.png)

![1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12237253.png)
![5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12237258.png)
